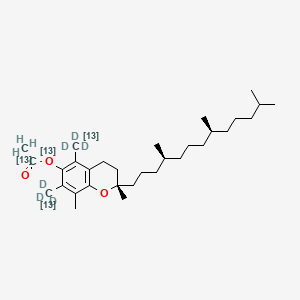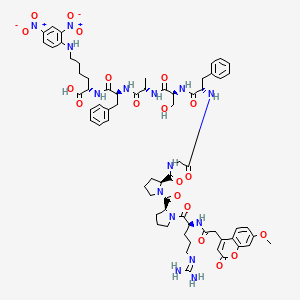
N-Tridecanoyl-D-erythro-sphinganine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tridecanoyl-D-erythro-sphinganine-d7: is a deuterium-labeled derivative of N-Tridecanoyl-D-erythro-sphinganine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various biochemical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Tridecanoyl-D-erythro-sphinganine-d7 involves the incorporation of deuterium into the sphinganine backbone. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of the sphinganine molecule. The tridecanoyl group is then introduced through an acylation reaction, typically using tridecanoic acid or its derivatives under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions: N-Tridecanoyl-D-erythro-sphinganine-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphinganine backbone can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the tridecanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sphinganine derivatives
Wissenschaftliche Forschungsanwendungen
N-Tridecanoyl-D-erythro-sphinganine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies of sphingolipid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sphingolipid-based drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting sphingolipid pathways
Wirkmechanismus
The mechanism of action of N-Tridecanoyl-D-erythro-sphinganine-d7 involves its incorporation into sphingolipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound within biological systems. It interacts with various enzymes and receptors involved in sphingolipid metabolism, providing insights into the molecular targets and pathways affected by sphingolipid-based drugs .
Vergleich Mit ähnlichen Verbindungen
N-Tridecanoyl-D-erythro-sphinganine: The non-deuterated version of the compound.
N-Tridecanoyl-D-erythro-sphingosine: A similar compound with a different sphingoid base.
N-Tridecanoyl-D-erythro-sphinganine-d3: A partially deuterated version of the compound
Uniqueness: N-Tridecanoyl-D-erythro-sphinganine-d7 is unique due to its complete deuteration, which provides enhanced stability and allows for more accurate tracing in biochemical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Eigenschaften
Molekularformel |
C31H63NO3 |
|---|---|
Molekulargewicht |
504.9 g/mol |
IUPAC-Name |
N-[(2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadecan-2-yl]tridecanamide |
InChI |
InChI=1S/C31H63NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-30(34)29(28-33)32-31(35)27-25-23-21-19-14-12-10-8-6-4-2/h29-30,33-34H,3-28H2,1-2H3,(H,32,35)/t29-,30+/m0/s1/i1D3,3D2,5D2 |
InChI-Schlüssel |
BORMXTJNNOUFST-HPTDKJJTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
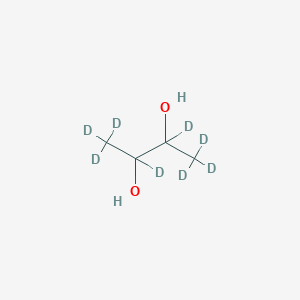
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
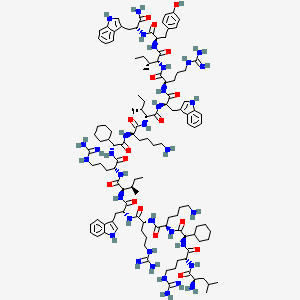
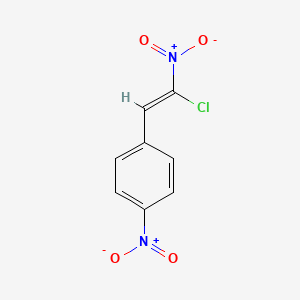

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
